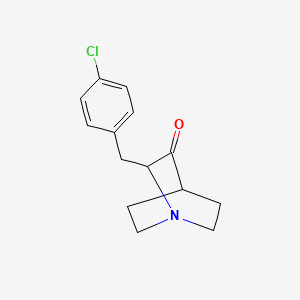

2-(4-Chlorobenzyl)-3-quinuclidinone

Description

Significance of the Quinuclidine (B89598) Ring System in Heterocyclic Chemistry

The quinuclidine ring system, also known as 1-azabicyclo[2.2.2]octane, is a bridged bicyclic amine with a distinct, rigid structure. researchgate.net This rigidity imparts a predictable three-dimensional geometry to molecules containing this scaffold, which is highly advantageous in the design of compounds intended to interact with specific biological targets. Heterocyclic compounds, which incorporate atoms other than carbon into their cyclic structures, are of immense importance in medicinal chemistry, with a vast number of pharmaceuticals containing at least one such ring system. The presence of the nitrogen atom in the quinuclidine ring not only influences the molecule's basicity and solubility but also provides a key site for chemical modification. The unique spatial arrangement of the quinuclidine cage allows for the precise orientation of substituents, a critical factor in optimizing interactions with enzymes and receptors.

Overview of 3-Quinuclidinone as a Versatile Synthetic Intermediate

3-Quinuclidinone is a derivative of quinuclidine featuring a ketone group at the 3-position of the bicyclic system. wikipedia.orgnih.gov This ketone functionality significantly enhances the synthetic utility of the quinuclidine scaffold, providing a reactive site for a wide array of chemical transformations. The presence of the ketone allows for reactions such as nucleophilic additions, reductions to the corresponding alcohol (3-quinuclidinol), and enolate formation, which enables the introduction of substituents at the adjacent C2 position. tsijournals.com The hydrochloride salt of 3-quinuclidinone is a common starting material in many synthetic pathways. lookchem.comorgsyn.org Its synthesis is often achieved through a Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine. wikipedia.orgorgsyn.org The versatility of 3-quinuclidinone as a synthetic intermediate is underscored by its use in the preparation of various biologically active molecules. tsijournals.com

Contextualization of 2-(4-Chlorobenzyl)-3-quinuclidinone within the Broader Quinuclidinone Chemical Space

Within the diverse family of quinuclidinone derivatives, this compound represents a specific analogue with a 4-chlorobenzyl group attached to the carbon atom alpha to the ketone. This substitution pattern is of particular interest in medicinal chemistry. The introduction of the chlorobenzyl group adds a significant lipophilic and aromatic component to the molecule, which can influence its pharmacokinetic and pharmacodynamic properties. The chlorine atom on the phenyl ring can also engage in specific halogen bonding interactions, potentially enhancing binding affinity to biological targets. The synthesis of such 2-substituted-3-quinuclidinones highlights the chemical reactivity of the enolate of 3-quinuclidinone and provides a platform for creating a library of analogues with varied substituents at this position for structure-activity relationship studies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO/c15-12-3-1-10(2-4-12)9-13-14(17)11-5-7-16(13)8-6-11/h1-4,11,13H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDIFARZZMLJRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=O)C2CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies for 2 4 Chlorobenzyl 3 Quinuclidinone

Reactions Involving the Carbonyl Group at C-3

The ketone at the C-3 position of 2-(4-chlorobenzyl)-3-quinuclidinone is a primary site for chemical modification, allowing for the introduction of new functional groups and the creation of stereocenters.

Reduction of the Ketone to Corresponding Alcohol Derivatives (e.g., quinuclidinols)

The reduction of the C-3 carbonyl group to a hydroxyl group yields the corresponding 2-(4-chlorobenzyl)-3-quinuclidinol derivatives. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent.

Selective reduction of a related compound, 2-(4-chlorobenzhydryl)-3-quinuclidinone, using aluminum isopropoxide resulted in the formation of two cis-2-(4-chlorobenzhydryl)-3-quinuclidinols. nih.gov These isomers differ only in the configuration of the benzhydryl group. In contrast, reduction with sodium borohydride (B1222165) (NaBH₄) produced a mixture of four isomeric alcohols, including both cis and trans isomers. nih.govresearchgate.net The cis isomers from this mixture could be selectively oxidized. nih.govresearchgate.net

For the parent 3-quinuclidinone, reduction to 3-quinuclidinol (B22445) can be achieved using various methods, including sodium borohydride in water or enzymatic and whole-cell biotransformations for stereospecific synthesis. chemicalbook.com For instance, the use of Nocardia sp. or Rhodococcus erythropolis can yield (R)- or (S)-3-quinuclidinol with high enantiomeric excess. chemicalbook.com Asymmetric hydrogenation using a chiral Ruthenium catalyst also provides optically pure 3-quinuclidinol. google.com

Table 1: Reduction of 3-Quinuclidinone Derivatives

| Precursor | Reducing Agent/Catalyst | Product(s) | Key Findings | Reference |

| 2-(4-chlorobenzhydryl)-3-quinuclidinone | Aluminum isopropoxide | Two cis-2-(4-chlorobenzhydryl)-3-quinuclidinols | Selective formation of cis isomers. | nih.gov |

| 2-(4-chlorobenzhydryl)-3-quinuclidinone | Sodium borohydride (NaBH₄) | Mixture of four isomeric alcohols (cis and trans) | Non-selective reduction. | nih.govresearchgate.net |

| 3-Quinuclidinone | Sodium borohydride (NaBH₄) in water | Racemic 3-quinuclidinol | Efficient and straightforward reduction. | |

| 3-Quinuclidinone hydrochloride | Nocardia sp. WY1202 / R. erythropolis WY1406 | (R)-3-quinuclidinol / (S)-3-quinuclidinol | High enantioselectivity (>99% ee). | chemicalbook.com |

| 3-Quinuclidinone | Chiral RuXY-Diphosphine-bimaH catalyst | Optically pure 3-quinuclidinol | High yield (>95%) and enantioselectivity (>99% ee). | google.com |

Nucleophilic Additions and Condensation Reactions at the C-3 Carbonyl

The electrophilic nature of the C-3 carbonyl carbon makes it susceptible to attack by various nucleophiles. For instance, the 1,4-addition of p-chlorophenylmagnesium bromide to 2-benzylidene-3-quinuclidinone, a precursor to the title compound, yields 2-(4-chlorobenzhydryl)-3-quinuclidinone as two diastereoisomers. nih.govresearchgate.net This demonstrates the reactivity of the quinuclidinone system towards organometallic reagents.

Condensation reactions with aldehydes at the C-2 position, adjacent to the carbonyl group, are also a common strategy for functionalization. For example, 3-quinuclidinone hydrochloride can be condensed with various substituted aromatic aldehydes in the presence of a base like sodium hydroxide (B78521) to yield 2-benzylidene-3-quinuclidinone derivatives. researchgate.net

Modifications at the 2-Benzyl Moiety

The 4-chlorobenzyl group at the C-2 position offers another handle for structural diversification.

Aromatic Ring Functionalization of the 4-Chlorobenzyl Group

The chlorine substituent on the phenyl ring can be a site for further functionalization, although direct substitution on this ring in the context of the complete quinuclidinone structure is not extensively documented in the provided results. However, general principles of aromatic chemistry can be applied. Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing arenes, though it often requires harsh conditions. nih.gov More modern methods, such as transition metal-catalyzed C-H functionalization, offer milder and more selective alternatives for modifying aromatic rings. nih.govrsc.org These methods could potentially be used to introduce a variety of substituents onto the 4-chlorobenzyl group, although a directing group might be necessary to control the regioselectivity of the reaction. rsc.org

Elongation or Modification of the Benzylic Side Chain

The benzylic position, the carbon atom connecting the phenyl ring to the quinuclidine (B89598) core, is activated and susceptible to various transformations. libretexts.orglibretexts.org Reactions such as benzylic bromination using N-bromosuccinimide (NBS) can introduce a halogen, which can then be displaced by nucleophiles to extend or modify the side chain. libretexts.orgyoutube.com

Oxidation of the benzylic carbon is another potential modification. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the side chain, leading to a carboxylic acid. libretexts.orglibretexts.orgmasterorganicchemistry.com However, this would fundamentally alter the 2-substituent. Milder oxidation conditions could potentially lead to the formation of a benzylic alcohol or ketone. youtube.com

Nitrogen Atom Functionalization and Quaternization

The tertiary nitrogen atom of the quinuclidine ring is basic and nucleophilic, making it a key site for functionalization. wikipedia.org Alkylation of the nitrogen with various alkyl halides leads to the formation of quaternary ammonium (B1175870) salts. This quaternization can significantly impact the biological activity and physicochemical properties of the molecule. While specific examples of N-functionalization of this compound were not detailed in the search results, this is a common derivatization strategy for quinuclidine-based compounds. For instance, the synthesis of the antihistamine mequitazine (B1676290) involves the alkylation of a quinuclidine-like scaffold. researchgate.net

Synthesis of Quaternary Ammonium Salts derived from Quinuclidine Analogues

The synthesis of quaternary ammonium salts from quinuclidine analogues is a common derivatization strategy. The tertiary nitrogen atom in the quinuclidine ring possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with alkylating agents to form quaternary ammonium salts. srce.hr This process, known as quaternization, introduces a permanent positive charge on the nitrogen atom. mdpi.com

The general reaction involves treating the quinuclidine derivative with an alkyl halide, such as an alkyl bromide or a substituted benzyl (B1604629) halide. srce.hrnih.govgoogle.com The reaction is often carried out in a suitable solvent like dry acetone (B3395972) under an inert atmosphere. nih.gov The choice of the alkylating agent is crucial as it determines the nature of the fourth substituent on the nitrogen atom, which in turn influences the properties of the resulting quaternary salt. For instance, reacting a quinuclidine analogue with different para- and meta-substituted benzyl bromides allows for the synthesis of a diverse library of quaternary ammonium compounds. nih.gov

The basicity of the nitrogen atom in the quinuclidine ring facilitates its reaction with alkyl bromides. srce.hr Studies on the quaternization of similar heterocyclic compounds, such as quinuclidin-3-ol, have shown that the reaction proceeds efficiently, often in very good yields ranging from 46% to 95%. unist.hr The use of water or a water-containing organic solvent has been shown to significantly shorten the reaction time and increase the conversion rate of tertiary amines to their corresponding quaternary ammonium salts when using benzyl halides. google.com

The synthesis can be tailored to produce monoquaternary or bisquaternary salts. For monoquaternary salts without a terminal bromine atom, equimolar amounts of the heterocyclic compound and the alkylating agent are typically used. srce.hr

Table 1: Examples of Reagents Used in Quaternization of Quinuclidine Analogues

| Quinuclidine Analogue | Alkylating Agent | Solvent | Product Type |

| 3-Dodecylaminoquinuclidine | Methyl iodide | Dry Acetone | Quaternary Ammonium Salt |

| 3-Dodecylaminoquinuclidine | Benzyl bromide | Dry Acetone | Quaternary Ammonium Salt |

| 3-Dodecylaminoquinuclidine | Substituted benzyl bromides | Dry Acetone | Quaternary Ammonium Salt |

| Quinuclidin-3-ol | Alkyl bromides | Not specified | Quaternary Ammonium Salt |

| Quinuclidin-3-ol | Alkyl dibromides | Not specified | Bisquaternary Ammonium Salt |

This table is generated based on synthetic strategies described for similar quinuclidine structures. srce.hrnih.gov

Influence of N-Substitution on Electronic and Steric Properties of Derivatives

The introduction of a substituent at the nitrogen atom of the quinuclidine ring, particularly through quaternization, significantly alters the electronic and steric properties of the resulting derivatives.

Steric Properties: The size and conformation of the N-substituent introduce steric bulk, which can influence how the molecule interacts with its environment. The quaternization reaction itself is sensitive to steric hindrance around the tertiary amine. The introduction of long alkyl chains (e.g., C12-C16) as N-substituents creates derivatives with a distinct polar "head" (the positively charged quinuclidine ring) and a non-polar, hydrophobic "tail". unist.hrnih.gov This amphipathic character is a direct consequence of N-alkylation. unist.hr

In studies of N-alkyl quaternary quinuclidine derivatives, the length of the hydrocarbon chain was found to affect the binding orientation within enzyme active sites. nih.gov For example, with shorter chains, the quinuclidine ring might be positioned deeper in a binding pocket, while longer chains can adopt a more elongated conformation extending towards the opening of an active site gorge. nih.gov This demonstrates that the steric properties dictated by the N-substituent are a critical factor in the molecule's three-dimensional structure and potential interactions.

Table 2: Predicted Effects of N-Substitution on Quinuclidine Derivatives

| N-Substituent Type | Influence on Electronic Properties | Influence on Steric Properties |

| Small Alkyl Group (e.g., Methyl) | Introduces permanent positive charge. mdpi.com | Minimal increase in steric bulk compared to the parent amine. |

| Benzyl Group | Introduces permanent positive charge; electronic nature can be tuned by substituents on the phenyl ring. nih.gov | Moderate increase in steric bulk. |

| Long Alkyl Chain (e.g., C10-C16) | Creates a distinct polar head and non-polar tail (amphiphilic character). unist.hr | Significant increase in steric bulk and hydrophobicity; can influence binding orientation. nih.gov |

| Bis-quaternary Linker (e.g., decano) | Introduces two positive charges. nih.gov | Creates a larger, more complex three-dimensional structure. nih.gov |

This table summarizes general principles observed in studies of N-substituted quinuclidine analogues. mdpi.comnih.govunist.hrnih.gov

Pharmacological and Biological Activity Profiling of 2 4 Chlorobenzyl 3 Quinuclidinone Analogues

Investigation of Central Nervous System (CNS) Activities of Related Quinuclidinone Derivatives

Quinuclidine-based structures have shown significant promise as agents active in the central nervous system, largely due to their structural resemblance to the neurotransmitter acetylcholine (B1216132). nih.gov This has spurred research into their potential as treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov

While direct information on the stimulant properties of benzhydryl quinuclidinol analogues is not extensively detailed in the provided search results, the broader context of quinuclidine (B89598) derivatives' CNS activity suggests a complex interplay between structure and function. The quinuclidine scaffold is a component of various therapeutically potent derivatives, including some with CNS applications. nih.gov The investigation of different analogues often reveals a spectrum of activities, from agonism to antagonism at various receptors, which can influence stimulant or depressant effects. nih.gov

The M1 muscarinic acetylcholine receptor is a key target for treating cognitive deficits associated with Alzheimer's disease. nih.govwikipedia.org Research has focused on developing quinuclidine-based M1 receptor agonists that can penetrate the central nervous system. nih.gov

An important discovery in this area was that an oxadiazole ring can act as a bioisosteric replacement for the ester group found in many known muscarinic ligands. nih.gov This has led to the synthesis of novel quinuclidine-based muscarinic agonists with high efficacy at cortical M1 receptors. nih.gov Structure-activity relationship studies have revealed that agonist activity is often characterized by hydrogen bonding interactions, while antagonist behavior is associated with lipophilic binding. nih.gov

A series of novel quinuclidinyl N-phenylcarbamate analogs were synthesized and evaluated for their binding affinity at M1-M5 muscarinic acetylcholine receptors. nih.gov Although not subtype-selective, the analog (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate demonstrated high affinity across all five subtypes, with a Ki of 2.0 nM for the M1 receptor. nih.gov Another analog, (±)-quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)-carbamate, showed a 17-fold selectivity for M3 over M2 receptors. nih.gov These findings suggest that the quinuclidine scaffold is a promising starting point for developing subtype-selective muscarinic ligands. nih.gov

Studies on a transgenic mouse model where the M1 receptor was tagged with green fluorescent protein revealed that the receptor exists as a mixture of monomers and oligomers in hippocampal and cortical neurons. nih.gov The presence of either an agonist or an antagonist ligand was found to promote the monomerization of the receptor. nih.gov

| Compound/Analog | Receptor Target | Binding Affinity (Ki) | Key Findings |

| (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | M1-M5 mAChRs | M1: 2.0 nM, M2: 13 nM, M3: 2.6 nM, M4: 2.2 nM, M5: 1.8 nM | High affinity but low subtype selectivity. nih.gov |

| (±)-quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)-carbamate | M3 vs M2 mAChRs | 17-fold selectivity for M3 over M2 | Demonstrates potential for subtype selectivity. nih.gov |

| Oxadiazole-containing quinuclidines | Cortical M1 mAChRs | High efficacy | Oxadiazole acts as a bioisostere for the ester group. nih.gov |

Antimicrobial Activity Assessments of Quinuclidinium Salts

Quinuclidinium salts, which are quaternary ammonium (B1175870) compounds derived from quinuclidine, have demonstrated significant potential as antimicrobial agents. researchgate.netresearchgate.net Their activity extends to both bacteria and fungi, making them a subject of interest for developing new antimicrobial therapies.

Quaternary quinuclidinium salts have shown promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Studies have shown that these compounds can be more potent than conventional antibiotics like gentamicin (B1671437) and cefotaxime. nih.govresearchgate.net

For instance, N-p-chlorobenzyl-3-hydroxyquinuclidinium bromide exhibited considerable efficiency against Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 0.39 µg/mL. researchgate.net Another study highlighted that para-N-chlorobenzyl and meta-N-bromobenzyl quinuclidinium oximes displayed potent and broad-spectrum activity against both Gram-positive and Gram-negative strains, with MIC values ranging from 0.25 to 4.00 μg/mL. nih.gov These compounds were particularly effective against the multidrug-resistant pathogen Pseudomonas aeruginosa. nih.gov

The antibacterial mechanism of these cationic biocides is thought to involve destructive interactions with the bacterial outer membrane. nih.gov The length of the alkyl chain and the nature of the substituent on the quaternary nitrogen are critical factors influencing their antibacterial potency. mdpi.com Generally, less polar amino-substituted compounds exhibit improved antibacterial activity compared to their more polar amide analogues. mdpi.com

| Compound | Bacterial Strain | MIC (µg/mL) |

| N-p-chlorobenzyl-3-hydroxyquinuclidinium bromide | Pseudomonas aeruginosa | 0.39 researchgate.net |

| para-N-chlorobenzyl quinuclidinium oxime | Gram-positive & Gram-negative strains | 0.25 - 4.00 nih.gov |

| meta-N-bromobenzyl quinuclidinium oxime | Gram-positive & Gram-negative strains | 0.25 - 4.00 nih.gov |

Quinuclidinium salts have also demonstrated significant antifungal properties. researchgate.net N-p-nitrobenzyl-3-hydroxyquinuclidinium bromide showed potent antifungal activity against Candida albicans with a MIC of 1.56 µg/mL. researchgate.net

Another study investigated the antifungal effects of the arylquinuclidine derivative WSP1267 against various Candida species. nih.gov WSP1267 exhibited a strong anti-Candida effect, with IC50 values ranging from 0.5 μg/ml to 8 μg/ml for different strains. nih.gov The proposed mechanism of action involves the inhibition of sterol biosynthesis, leading to impaired cell growth and accumulation of lipid precursors. nih.gov

The antifungal activity of nicotinamide (B372718) derivatives, which share some structural similarities with certain quinuclidine compounds, has been linked to the inhibition of succinate (B1194679) dehydrogenase, a crucial enzyme in fungal metabolism. mdpi.com

| Compound | Fungal Strain | MIC/IC50 (µg/mL) |

| N-p-nitrobenzyl-3-hydroxyquinuclidinium bromide | Candida albicans | MIC: 1.56 researchgate.net |

| WSP1267 (arylquinuclidine derivative) | Candida tropicalis ATCC 13803 | IC50: 0.5 nih.gov |

| WSP1267 (arylquinuclidine derivative) | Candida albicans ATCC 10231 | IC50: 1 nih.gov |

| WSP1267 (arylquinuclidine derivative) | Candida parapsilosis ATCC 22019 | IC50: 8 nih.gov |

Other Pharmacological Explorations of Structurally Related Quinuclidine Derivatives

The versatility of the quinuclidine scaffold has led to its exploration in various other pharmacological contexts. nih.gov Synthetic quinuclidine-based derivatives have been investigated for a wide spectrum of biological activities, including anticholinergic, antihistamine, antiparasitic, antioxidative, and antitumor effects. nih.gov

For example, N-p-nitrobenzyl-3-hydroxyquinuclidinium bromide, in addition to its antifungal properties, exhibited the highest antioxidative potential among a series of tested compounds. researchgate.net Quinuclidine-based carbamates have been designed and synthesized as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of neurodegenerative diseases. nih.gov All 14 tested quinuclidine carbamates inhibited both enzymes in the micromolar range. nih.gov

Furthermore, some quinuclidine derivatives have been explored as potential anti-proliferative agents. researchgate.net Analogues with specific substitutions on the quinuclidinone ring have shown dose-dependent decreases in cancer cell viability. researchgate.net

The broad range of pharmacological activities associated with quinuclidine derivatives underscores the importance of this structural motif in medicinal chemistry and drug discovery. benthamscience.com

Relevance of Pyrazole-Fused Piperidine (B6355638) Derivatives in Medicinal Chemistry

The fusion of a pyrazole (B372694) ring with a piperidine scaffold creates a class of heterocyclic compounds with significant therapeutic potential. These derivatives have garnered considerable attention in medicinal chemistry due to their promising pharmacological properties.

Potential Treatments for Schizophrenia: Pyrazolopiperidines are a promising class of compounds that have been investigated for their potential in treating several diseases, including schizophrenia. nih.gov They have been shown to act as inhibitors of cyclin-dependent protein kinases (cdk-2 and cdk-5) and phosphatidylinositol 3-kinase (PI3-K). nih.gov Furthermore, certain fused tricyclic heterocycle piperidine derivatives have been developed as potential multireceptor atypical antipsychotics, exhibiting high affinities for dopamine (B1211576) and serotonin (B10506) receptors. mdpi.com

Anticoagulant Properties: Certain drugs containing a pyrazole ring, such as Apixaban, are available on the market as anticoagulants. mdpi.com This highlights the potential of pyrazole-containing scaffolds in the development of new antithrombotic agents.

Metabolic Disorders: The versatility of the pyrazole moiety is further demonstrated by its presence in the anti-obesity drug rimonabant. nih.gov Additionally, novel fused pyrazole urea (B33335) analogs have been identified as glucosylceramide synthase inhibitors, with potential applications in treating metabolic and other diseases. tsijournals.com

The broad spectrum of biological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, anticancer, and antidepressant effects, underscores the importance of this structural motif in drug discovery. nih.govmdpi.com

Computational Chemistry and Molecular Modeling Approaches for Quinuclidinone Systems

Conformational Analysis and Energy Landscapes of 2-(4-Chlorobenzyl)-3-quinuclidinone

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is crucial for understanding its interactions with biological targets. The molecule possesses several rotatable bonds, primarily around the benzylic group and its attachment to the quinuclidinone core, leading to a variety of possible spatial arrangements (conformers).

The exploration of the conformational space is typically performed using molecular mechanics or quantum mechanics methods. These calculations generate an energy landscape, which maps the potential energy of the molecule as a function of its geometry. researchgate.netnih.govnih.gov The minima on this landscape correspond to stable conformers, while the saddle points represent the transition states between them.

A systematic conformational search would reveal the preferred low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing insight into the predominant shapes the molecule adopts in solution.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C2-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60° | 0.00 | 45.2 |

| 2 | 180° | 0.50 | 25.1 |

| 3 | -60° | 0.75 | 16.5 |

| 4 | 0° | 2.50 | 13.2 |

Note: This data is hypothetical and for illustrative purposes only.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of this compound. rsc.orgnih.govarabjchem.orguobaghdad.edu.iqresearchgate.netresearchgate.net These calculations can predict a wide range of molecular properties that govern its reactivity and interactions.

Key electronic properties that can be calculated include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are particularly important, as their energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govyoutube.comyoutube.comyoutube.comyoutube.comyoutube.com A smaller HOMO-LUMO gap suggests a molecule is more polarizable and more likely to participate in chemical reactions.

The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological receptor. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the chlorine atom, and positive potential near the hydrogen atoms.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Value |

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

| Mulliken Charge on Carbonyl Oxygen | -0.55 e |

| Mulliken Charge on Chlorine | -0.20 e |

Note: This data is hypothetical and for illustrative purposes only. Calculations are typically performed using a specific level of theory and basis set, such as B3LYP/6-31G.*

Molecular Docking and Ligand-Receptor Interaction Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a biological target, such as a protein or enzyme. researchgate.netchemrxiv.orgdergipark.org.trresearchgate.netnih.govmsdmanuals.com For this compound, potential biological targets could include receptors implicated in neurological disorders, given the known activities of other quinuclidinone derivatives. bohrium.comnih.govnih.govnih.govescholarship.orgnih.gov For instance, muscarinic acetylcholine (B1216132) receptors and acetylcholinesterase are plausible targets. dergipark.org.trbohrium.comnih.govnih.govnih.gov

The docking process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with more negative scores indicating a more favorable interaction. The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex.

A hypothetical docking study of this compound with acetylcholinesterase might show the quinuclidinone core interacting with the catalytic anionic site of the enzyme, while the 4-chlorobenzyl group could form hydrophobic interactions with surrounding amino acid residues.

Table 3: Hypothetical Molecular Docking Results for this compound with Acetylcholinesterase

| Parameter | Value/Residues |

| Binding Affinity (kcal/mol) | -9.8 |

| Hydrogen Bonds | TYR130, SER200 |

| Hydrophobic Interactions | TRP84, PHE330, PHE331 |

| Pi-Stacking Interactions | TRP84 |

Note: This data is hypothetical and for illustrative purposes only. PDB ID for the receptor and the specific software used would be required for actual results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinuclidinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netufv.brresearchgate.netnih.govnih.gov For quinuclidinone derivatives, a QSAR model could be developed to predict their anticonvulsant or analgesic properties based on studies of related compounds. researchgate.netresearchgate.netnih.govnih.gov

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in a training set. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed biological activity.

A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. For example, a QSAR model for anticonvulsant activity might indicate that increasing the hydrophobicity of the substituent at the 2-position of the quinuclidinone ring enhances activity.

Table 4: Hypothetical QSAR Model for the Anticonvulsant Activity of Quinuclidinone Derivatives

| Statistical Parameter | Value |

| R² | 0.85 |

| Q² | 0.78 |

| Predicted R² | 0.82 |

| Model Equation | log(1/EC₅₀) = 0.6 * logP - 0.2 * MW + 1.5 * HD_count + 2.1 |

Note: This data is hypothetical and for illustrative purposes only. In the equation, logP represents the octanol-water partition coefficient, MW is the molecular weight, and HD_count is the number of hydrogen bond donors.

Analytical and Spectroscopic Characterization Techniques in Quinuclidinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. nih.gov For 2-(4-Chlorobenzyl)-3-quinuclidinone, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are crucial for assigning the precise location of each atom and confirming the connectivity between the 4-chlorobenzyl substituent and the quinuclidinone core.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would exhibit characteristic signals for the aromatic protons of the chlorobenzyl group, typically as a pair of doublets (an AA'BB' system), due to the symmetry of the para-substituted ring. The benzylic protons (CH₂) and the proton at the C-2 position of the quinuclidinone ring would appear as multiplets, with their chemical shifts and coupling patterns confirming their attachment. The remaining protons on the bicyclic quinuclidinone framework would appear in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O) of the ketone group, typically found in the 190-220 ppm region, and the carbon atoms of the aromatic ring. rsc.org The signals for the aliphatic carbons of the quinuclidinone cage would appear at higher field strengths.

Advanced NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish definitive structural connections. For instance, an HMBC experiment would show a correlation between the benzylic protons of the chlorobenzyl group and the C-2 and C-3 carbons of the quinuclidinone ring, unequivocally confirming the site of substitution.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: Predicted values are based on analysis of similar quinuclidinone structures and standard chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Quinuclidinone C=O (C3) | - | ~210 |

| Quinuclidinone CH (C2) | Multiplet | ~60-70 |

| Quinuclidinone CH (C4) | Multiplet | ~50-55 |

| Quinuclidinone CH₂ Groups | Multiplets | ~25-50 |

| Benzylic CH₂ | Doublet of Doublets | ~35-45 |

| Aromatic CH (ortho to Cl) | Doublet | ~128-130 |

| Aromatic CH (meta to Cl) | Doublet | ~130-132 |

| Aromatic C-Cl | - | ~132-134 |

| Aromatic C (ipso) | - | ~135-140 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Its primary applications in the characterization of this compound are to confirm the molecular weight and to provide structural information through analysis of fragmentation patterns.

Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺. For this compound (C₁₄H₁₆ClNO), the expected monoisotopic mass is approximately 249.0920 Da. A crucial feature would be the presence of an isotopic peak at [M+H+2]⁺ with an intensity about one-third of the [M+H]⁺ peak, which is characteristic of a molecule containing a single chlorine atom.

Fragmentation Analysis: With higher energy ionization methods like Electron Ionization (EI) or through tandem MS (MS/MS) experiments, the molecule can be induced to break apart into smaller, charged fragments. The analysis of these fragments provides a fingerprint of the molecule's structure. Expected fragmentation pathways for this compound would include:

Loss of the chlorobenzyl group: Cleavage of the bond between the benzylic carbon and the C-2 of the quinuclidinone ring would result in a fragment corresponding to the 4-chlorobenzyl cation and a fragment corresponding to the 3-oxoquinuclidine radical cation.

Ring Fragmentation: The quinuclidinone bicyclic system can undergo characteristic cleavages, similar to those observed for the parent 3-quinuclidinone. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Predicted m/z (Monoisotopic) | Notes |

|---|---|---|---|

| [M+H]⁺ | [C₁₄H₁₇ClNO]⁺ | 250.10 | Molecular Ion (Protonated) |

| [M+H+2]⁺ | [C₁₄H₁₇³⁷ClNO]⁺ | 252.10 | Chlorine Isotope Peak |

| [M-C₇H₆Cl]⁺ | [C₇H₁₀NO]⁺ | 124.08 | Loss of chlorobenzyl radical |

| [C₇H₆Cl]⁺ | [C₇H₆Cl]⁺ | 125.02 | 4-Chlorobenzyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. lucideon.com It is an effective method for identifying the functional groups present in a molecule. docbrown.info The IR spectrum of this compound would display several characteristic absorption bands that confirm its key structural features.

The most prominent absorptions would be:

C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group, typically appearing in the range of 1720-1740 cm⁻¹. The exact position can be influenced by ring strain in the bicyclic system.

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region, confirming the presence of the benzene (B151609) ring.

C-N Stretch: An absorption in the 1250-1020 cm⁻¹ range, indicative of the tertiary amine within the quinuclidinone core.

C-H Stretches: Absorptions just above 3000 cm⁻¹ for aromatic C-H bonds and just below 3000 cm⁻¹ for aliphatic C-H bonds.

C-Cl Stretch: A band in the fingerprint region, typically between 800-600 cm⁻¹, corresponding to the aryl-chloride bond.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone | C=O Stretch | 1720 - 1740 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Tertiary Amine | C-N Stretch | 1250 - 1020 | Medium |

| Aryl Halide | C-Cl Stretch | 800 - 600 | Medium to Strong |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium to Strong |

X-ray Crystallography for Precise Solid-State Structure Determination of Analogues

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. lucideon.com While a crystal structure for this compound itself may not be publicly documented, this technique has been applied to analogous quinuclidinone derivatives to provide definitive structural proof. researchgate.net

If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would provide unambiguous data on:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact puckering and conformation of the bicyclic quinuclidinone ring system.

Stereochemistry: The absolute configuration (R or S) at the C-2 stereocenter, which is crucial as the compound is chiral.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

This technique is unparalleled in its ability to resolve any structural ambiguities that may remain after spectroscopic analysis.

Chromatographic Methods for Purification and Purity Assessment of Synthetic Products

Chromatographic techniques are essential for both the isolation and the purity evaluation of synthetic compounds like this compound. nih.gov

Purification: Following its synthesis, the crude product is typically purified using column chromatography . nih.gov In this process, the compound mixture is passed through a stationary phase, commonly silica (B1680970) gel, using a mobile phase of organic solvents (e.g., a gradient of ethyl acetate (B1210297) in hexanes). The components separate based on their differing affinities for the stationary and mobile phases, allowing for the isolation of the pure compound.

Purity Assessment:

Thin-Layer Chromatography (TLC): This is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the column fractions.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the quantitative purity of the final product. A reverse-phase C18 column is often used, and the compound is detected by a UV detector.

Chiral HPLC: Since this compound possesses a stereocenter at the C-2 position, it exists as a pair of enantiomers. Chiral HPLC, using a specialized chiral stationary phase, is the definitive method to separate and quantify these enantiomers, allowing for the determination of enantiomeric excess (ee). oup.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for both separation and identification. The sample is vaporized and separated on a GC column before being analyzed by a mass spectrometer, providing purity information and structural confirmation simultaneously. tsijournals.com

Table 4: Application of Chromatographic Methods in the Analysis of this compound

| Technique | Stationary Phase Example | Mobile Phase Example | Primary Application |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate | Preparative Purification |

| Thin-Layer Chromatography (TLC) | Silica Gel on Alumina Plate | Hexanes/Ethyl Acetate | Reaction Monitoring, Purity Check |

| Reverse-Phase HPLC | C18 Silica | Acetonitrile/Water | Quantitative Purity Analysis |

| Chiral HPLC | Chiral Stationary Phase (e.g., Cellulose-based) | Heptane/Isopropanol | Enantiomeric Separation & Quantification |

| Gas Chromatography (GC) | Polysiloxane-based Capillary Column | Helium (Carrier Gas) | Purity and Volatility Analysis |

Future Research Directions and Therapeutic Potential of 2 4 Chlorobenzyl 3 Quinuclidinone and Its Analogues

Development of Innovative and Sustainable Synthetic Pathways for the Compound

The pursuit of innovative and sustainable synthetic pathways for 2-(4-Chlorobenzyl)-3-quinuclidinone and its analogues is driven by the need for more efficient, cost-effective, and environmentally benign manufacturing processes. Traditional chemical syntheses can be effective but often involve harsh reaction conditions, expensive catalysts, and the generation of hazardous waste. nih.gov Green chemistry principles are increasingly being applied to the synthesis of pharmaceutical intermediates, aiming to reduce the environmental impact and improve reaction safety. nih.gov

Future research in this area will likely focus on several key strategies:

Catalysis: The development of novel catalysts, including both metal-based and organocatalysts, can lead to higher yields, improved selectivity, and milder reaction conditions. For instance, while chiral metal catalysts have been used for synthesizing related chiral alcohols, issues like metal contamination and high costs persist. nih.gov

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for automation and process intensification.

Alternative Energy Sources: The use of microwave irradiation and sonochemistry can accelerate reaction rates and often lead to cleaner reactions with higher yields.

Renewable Starting Materials: Investigating the use of bio-based feedstocks as starting materials for the synthesis of the quinuclidinone core would represent a significant step towards sustainability.

Rational Design and Synthesis of Advanced this compound Analogues with Enhanced Specificity

The rational design of new analogues of this compound is a crucial step in developing compounds with improved therapeutic profiles. rug.nl This process relies on a deep understanding of the structure-activity relationships (SAR) of the quinuclidinone scaffold. By systematically modifying the chemical structure, researchers can aim to enhance potency, selectivity, and pharmacokinetic properties.

Key approaches in the rational design and synthesis of advanced analogues include:

Computational Modeling: Techniques such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies are employed to predict how modifications to the lead compound will affect its interaction with a biological target. lifechemicals.comcsic.es

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties, with the goal of improving the compound's biological activity or metabolic stability.

Scaffold Hopping: Exploring alternative core structures that can mimic the essential binding interactions of the quinuclidinone ring system can lead to the discovery of novel chemical entities with distinct intellectual property profiles.

Combinatorial Chemistry: The synthesis of focused libraries of related compounds allows for the rapid exploration of a wide range of structural modifications, accelerating the identification of promising new candidates.

Targeted Pharmacological Screening and Lead Optimization of Quinuclidinone Libraries

Once libraries of this compound analogues have been synthesized, they must undergo rigorous pharmacological screening to identify compounds with the desired biological activity. nih.gov This process involves testing the compounds in a variety of in vitro and in vivo assays to assess their efficacy and selectivity.

The process of targeted screening and lead optimization typically involves the following steps:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large numbers of compounds against a specific biological target. This is often the first step in identifying initial "hits."

Secondary Assays: Hits from HTS are then subjected to more detailed secondary assays to confirm their activity, determine their potency (e.g., IC50 or EC50 values), and assess their selectivity for the target of interest over other related targets.

Lead Optimization: Promising hits are then selected for lead optimization, a process that involves iterative cycles of chemical synthesis and biological testing to improve the compound's properties. nih.gov This can include enhancing potency, reducing off-target effects, and improving pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). nih.gov

Focused screening libraries, which contain compounds with a higher predicted likelihood of interacting with a specific target class like G-protein coupled receptors or kinases, can significantly improve the efficiency of the screening process. lifechemicals.comcsic.esthermofisher.com

Exploration of Novel Therapeutic Areas and Mechanistic Investigations

While the initial therapeutic focus for a class of compounds may be well-defined, further research often uncovers potential applications in other disease areas. The exploration of novel therapeutic areas for quinuclidinone derivatives is an active area of investigation. This can involve screening these compounds against a broad panel of biological targets or in phenotypic assays that model various diseases.

Key aspects of this exploratory research include:

Target Deconvolution: For compounds identified through phenotypic screening, it is essential to determine the specific molecular target or targets responsible for the observed biological effect.

Mechanism of Action Studies: Detailed mechanistic studies are necessary to understand how a compound exerts its therapeutic effect at a molecular and cellular level. This can involve a range of biochemical, biophysical, and cell-based assays.

In Vivo Disease Models: Promising compounds are evaluated in animal models of disease to assess their in vivo efficacy and to gain a better understanding of their potential therapeutic utility.

Recent research has explored the dual roles of certain molecular pathways in both tumor suppression and progression, highlighting the importance of understanding the context-dependent effects of therapeutic agents. explorationpub.com

Integration of Biocatalytic Methods in the Synthesis of Quinuclidinone Derivatives

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical synthesis. nih.gov The high selectivity of enzymes can be particularly advantageous for the synthesis of complex, chiral molecules like many quinuclidinone derivatives.

The integration of biocatalysis into the synthesis of these compounds can offer several benefits:

Enantioselectivity: Many enzymes exhibit exquisite enantioselectivity, allowing for the synthesis of optically pure compounds without the need for chiral separation or the use of expensive chiral catalysts. nih.gov

Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near room temperature and atmospheric pressure, reducing energy consumption and the need for harsh solvents.

Reduced Environmental Impact: Biocatalysis is considered a green technology due to its use of renewable catalysts (enzymes) and its generation of less hazardous waste compared to many traditional chemical processes. nih.gov

Researchers have successfully used enzymes like 3-quinuclidinone reductase and alcohol dehydrogenases for the stereoselective synthesis of quinuclidinol, a key intermediate for many pharmaceuticals. nih.gov The use of whole-cell biocatalysts, where the enzymes are expressed in microorganisms like E. coli, can further reduce costs by eliminating the need for enzyme purification. nih.govnih.gov

| Strategy | Description | Potential Advantages |

| Innovative Synthesis | Development of novel catalytic systems (metal-based, organocatalysts), use of flow chemistry, and alternative energy sources. | Higher yields, improved selectivity, milder reaction conditions, increased safety, and potential for automation. |

| Rational Drug Design | Utilization of computational modeling (molecular docking, QSAR), bioisosteric replacement, and scaffold hopping. | Enhanced potency and selectivity, improved pharmacokinetic properties, and discovery of novel chemical entities. |

| Pharmacological Screening | Employment of high-throughput screening (HTS), secondary assays, and focused screening libraries. | Rapid identification of active compounds, confirmation of potency and selectivity, and efficient lead optimization. |

| Biocatalysis | Integration of enzymes or whole-cell systems for chemical transformations. | High enantioselectivity, mild reaction conditions, reduced environmental impact, and cost-effective production of chiral intermediates. |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(4-Chlorobenzyl)-3-quinuclidinone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves condensation of 4-chlorobenzyl derivatives with quinuclidinone precursors. For example, nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C) is common . Optimization of stoichiometry (e.g., 1:1.2 molar ratio of quinuclidinone to 4-chlorobenzyl halide) and catalyst selection (e.g., K₂CO₃ for deprotonation) can improve yields beyond 65% . Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare ¹H and ¹³C NMR shifts with computational predictions (e.g., DFT calculations) to confirm substituent positions .

- X-ray crystallography : Single-crystal analysis resolves stereochemistry and bond angles (e.g., orthorhombic crystal system, space group P2₁2₁2₁) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (m/z ≈ 276.1 for [M+H]⁺) .

Q. What preliminary assays are recommended to screen the biological activity of this compound?

- Methodological Answer : Prioritize in vitro assays:

- Enzyme inhibition : Test against acetylcholinesterase (AChE) or kinases using colorimetric substrates (e.g., Ellman’s reagent for AChE) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can conflicting data on the compound’s bioactivity be resolved?

- Methodological Answer : Address discrepancies by:

- Replicating assays : Ensure consistent cell lines (e.g., ATCC-certified), solvent controls (DMSO ≤0.1%), and statistical power (n ≥ 3).

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or amine) via structure-activity relationship (SAR) studies to improve solubility .

- Pro-drug design : Mask reactive ketone groups with ester linkages to enhance bioavailability .

- Metabolic stability : Use liver microsome assays to identify cytochrome P450 interactions and modify labile sites .

Q. How does the stereoelectronic environment of the quinuclidinone ring influence target selectivity?

- Methodological Answer :

- Conformational analysis : Compare energy-minimized structures (e.g., Gaussian 16) to identify dominant ring puckering modes .

- Electrostatic potential maps : Visualize charge distribution (e.g., using Multiwfn) to predict interactions with charged residues in binding pockets .

- Mutagenesis studies : Engineer receptor mutants (e.g., Ala-scanning) to validate key hydrogen-bonding or hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.